molecular formula C22H16 B12573562 2,2'-(Ethene-1,2-diyl)diazulene CAS No. 192808-97-2

2,2'-(Ethene-1,2-diyl)diazulene

Cat. No.: B12573562
CAS No.: 192808-97-2
M. Wt: 280.4 g/mol
InChI Key: BSJNSOUVLZAKAA-UHFFFAOYSA-N
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Description

2,2’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected by an ethene bridge. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The ethene bridge in 2,2’-(Ethene-1,2-diyl)diazulene introduces conjugation between the two azulene units, potentially altering its electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units via an ethene bridge. One common method is the McMurry reaction, which involves the reductive coupling of carbonyl compounds using titanium reagents. For instance, the reaction of azulene-1-carbaldehyde with titanium tetrachloride and zinc-copper couple in THF can yield 2,2’-(Ethene-1,2-diyl)diazulene .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Ethene-1,2-diyl)diazulene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the azulene rings, leading to halogenated or alkylated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Azulenequinones

    Reduction: Dihydroazulenes

    Substitution: Halogenated or alkylated azulenes

Scientific Research Applications

2,2’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethene-1,2-diyl)diazulene depends on its specific application. In biological systems, it may interact with cellular components through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions. These interactions can influence cellular pathways and molecular targets, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with an ethyne bridge instead of an ethene bridge.

    2,2’-(Ethane-1,2-diyl)dianiline: Similar structure but with an ethane bridge instead of an ethene bridge.

    Azulene: The parent compound without the ethene bridge.

Uniqueness

2,2’-(Ethene-1,2-diyl)diazulene is unique due to the conjugation introduced by the ethene bridge, which can significantly alter its electronic properties and reactivity compared to its analogs.

Properties

CAS No.

192808-97-2

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

2-(2-azulen-2-ylethenyl)azulene

InChI

InChI=1S/C22H16/c1-3-7-19-13-17(14-20(19)8-4-1)11-12-18-15-21-9-5-2-6-10-22(21)16-18/h1-16H

InChI Key

BSJNSOUVLZAKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)C=CC3=CC4=CC=CC=CC4=C3

Origin of Product

United States

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